

A Technical Guide on Ethyl 2-phenylpyrimidine-5-carboxylate and Its Common Analogs

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Compound of Interest

Compound Name: Ethyl 2-phenylpyrimidine-5-carboxylate

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Introduction: **Ethyl 2-phenylpyrimidine-5-carboxylate** serves as a foundational structure in the diverse field of heterocyclic chemistry. However, the available scientific literature predominantly focuses on its more stable and widely synthesized analog, Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This dihydropyrimidinone (DHPM) derivative, a product of the classic Biginelli reaction, is a significant scaffold in medicinal chemistry. It acts as a key intermediate in the synthesis of various pharmaceuticals, including potential anti-inflammatory, anti-cancer, and cardiovascular agents.^[1] This guide provides an in-depth overview of the physicochemical properties, spectral data, and synthesis protocols for this well-documented tetrahydropyrimidine derivative, which is often the subject of inquiry when searching for its parent pyrimidine structure.

Physicochemical Properties

The core physicochemical data for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been compiled from various chemical suppliers and databases. These properties are essential for its handling, formulation, and application in research and development.

Property	Value	Reference
IUPAC Name	ethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate	[2] [3]
Synonyms	6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester	[1]
CAS Number	5395-36-8	[1]
Molecular Formula	C ₁₄ H ₁₆ N ₂ O ₃	[1] [2]
Molecular Weight	260.29 g/mol	[1] [2]
Appearance	White to off-white crystalline powder	[1]
Melting Point	206 - 210 °C	[1]

Spectral Data Summary

Spectroscopic analysis is critical for the structural confirmation of the synthesized compound. The following data represents typical findings for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Spectroscopy	Data	Reference
¹ H NMR (400 MHz, DMSO-d6)	δ (ppm): 9.21 (s, 1H, NH), 7.76 (s, 1H, NH), 7.34-7.24 (m, 5H, Ar-H), 5.17 (s, 1H, CH), 4.01-3.96 (q, 2H, OCH ₂), 2.26 (s, 3H, CH ₃), 1.11-1.07 (t, 3H, CH ₂ CH ₃)	[4]
¹³ C NMR (100MHz, DMSO-d6)	δ (ppm): 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5	[4]
FT-IR (KBr, cm ⁻¹)	3639, 2967 (C-H), 1896, 1741 (C=O, ester), 1681 (C=O, amide), 1608 (C=C), 1223	[4][5]
Mass Spectrometry	m/z: 260 (M ⁺)	[4]

Experimental Protocols

The synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is most commonly achieved via the Biginelli reaction, a one-pot multicomponent condensation.[6] Modern protocols often employ microwave assistance to improve yields and reduce reaction times.

Microwave-Assisted Biginelli Condensation

This protocol provides a rapid and efficient method for the synthesis of the title compound.

Materials:

- Urea (0.1 mole)
- Benzaldehyde (0.1 mole)
- Ethyl acetoacetate (0.1 mole)

- Ethanol
- Concentrated Hydrochloric Acid (catalytic amount, ~4 drops)
- Ice water

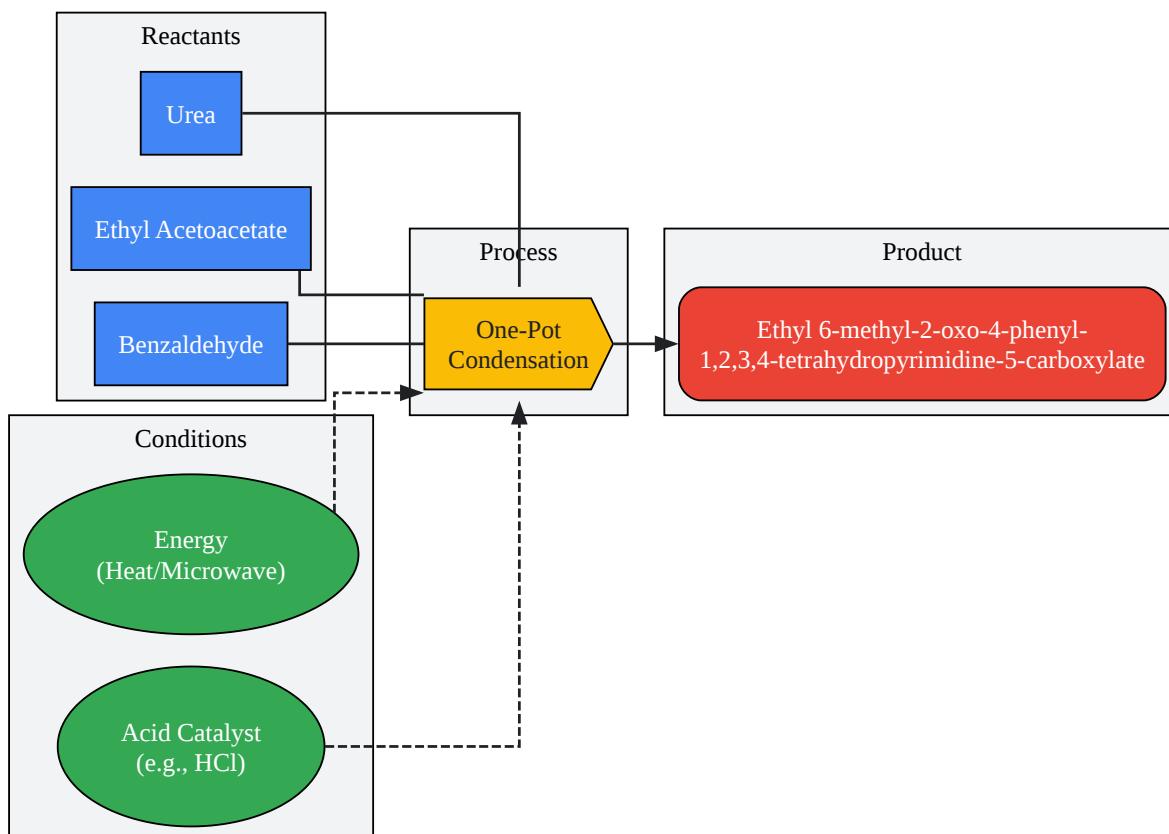
Procedure:

- A mixture of urea, benzaldehyde, and ethyl acetoacetate is prepared in ethanol within a microwave-safe open glass vessel.[\[7\]](#)
- Four drops of concentrated hydrochloric acid are added as a catalyst.[\[7\]](#)
- The reaction mixture is subjected to microwave irradiation for 3 minutes at a power of 200 W.
[\[7\]](#)
- Following irradiation, the hot reaction mixture is poured into 100 mL of ice water with continuous stirring.[\[7\]](#)
- The mixture is left to stand overnight at room temperature to allow for complete precipitation of the product.[\[7\]](#)
- The resulting solid precipitate is collected by filtration.
- The crude product is dried at room temperature and then purified by recrystallization from ethanol to yield the final product.[\[7\]](#)

Visualizations

Synthesis Workflow: Biginelli Reaction

The following diagram illustrates the one-pot synthesis workflow for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.



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Workflow for the Biginelli multicomponent synthesis.

Biological Activity and Drug Development Context

Dihydropyrimidinones (DHPMs), such as the title compound, are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.^[8]

- Calcium Channel Modulation: Certain DHPMs have demonstrated activity as calcium channel blockers, with effects comparable to the standard drug Nifedipine, making them of

interest for treating hypertension.[7]

- Antifungal Potential: Derivatives of the broader 2-phenylpyrimidine class have been designed and synthesized as novel inhibitors of the fungal enzyme CYP51, a key target for antifungal agents.[9][10]
- Anti-Cancer Research: The pyrimidine core is a subject of intense investigation in oncology. [11] Modified pyrimidine derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical target in angiogenesis, thereby showing potential as anti-proliferative agents.[12]
- Broad Applications: The DHPM scaffold is utilized in the development of agents with anti-inflammatory, analgesic, antimicrobial, and antitumor properties, highlighting its versatility in drug discovery.[1][8]

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